5-(cinnamyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
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Overview
Description
5-(cinnamyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyranone core, a cinnamyloxy group, and a piperazine moiety substituted with a methoxyphenyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cinnamyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one typically involves multiple steps:
Formation of the Pyranone Core: The pyranone core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Cinnamyloxy Group: The cinnamyloxy group is introduced via an etherification reaction, where cinnamyl alcohol reacts with the hydroxyl group of the pyranone under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable leaving group on the pyranone core.
Methoxyphenyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyranone core or the cinnamyloxy group, resulting in the formation of alcohols or alkanes.
Substitution: The piperazine moiety allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or aryl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like acyl chlorides.
Major Products
Oxidation: Formation of cinnamaldehyde or cinnamic acid.
Reduction: Formation of cinnamyl alcohol or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(cinnamyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(cinnamyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(4-methoxyphenyl)piperazin-1-yl)pentanoic acid
- 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
Uniqueness
5-(cinnamyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is unique due to its combination of a pyranone core, cinnamyloxy group, and methoxyphenyl-substituted piperazine moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-[(E)-3-phenylprop-2-enoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-30-23-11-9-22(10-12-23)28-15-13-27(14-16-28)19-24-18-25(29)26(20-32-24)31-17-5-8-21-6-3-2-4-7-21/h2-12,18,20H,13-17,19H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMLPYZYOKRJOE-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OC/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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